

A Technical Guide to Boc-Ala-Ala-pNA for Researchers

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Compound of Interest

Compound Name: *Boc-ala-ala-pna*

Cat. No.: *B1277752*

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An In-depth Resource for Scientists and Drug Development Professionals on the Application of **Boc-Ala-Ala-pNA** in Serine Protease Research.

This technical guide provides a comprehensive overview of N α -tert-Butoxycarbonyl-L-alanyl-L-alanine p-nitroanilide (**Boc-Ala-Ala-pNA**), a chromogenic substrate widely utilized in research to assay the activity of serine proteases. This document details the technical specifications of **Boc-Ala-Ala-pNA** available from commercial suppliers, provides a detailed experimental protocol for its use in enzymatic assays, and illustrates its application in the context of relevant biological signaling pathways.

Commercial Suppliers and Technical Data

Boc-Ala-Ala-pNA is readily available from several reputable suppliers of research chemicals. The following tables summarize the key quantitative data for **Boc-Ala-Ala-pNA** to facilitate comparison and procurement.

Table 1: General Properties of **Boc-Ala-Ala-pNA**

Property	Value
CAS Number	50439-35-5[1]
Molecular Formula	C ₁₇ H ₂₄ N ₄ O ₆ [1]
Molecular Weight	380.40 g/mol [1]
Appearance	White to off-white solid/powder
Solubility	Soluble in DMSO
Storage	Store at -20°C, protected from light and moisture

Table 2: Commercial Supplier Specifications

Supplier	Purity Specification	Additional Notes
Biosynth	Inquire for details	Product code: FB110708
INDOFINE Chemical Company	Inquire for details	Product code: 04-509
Bachem (via Fisher Scientific)	Inquire for details	Product code: 50-194-7471
MedChemExpress	≥98% (HPLC)	---
Cayman Chemical	≥95%	---

Note: Purity specifications can vary by lot. It is recommended to consult the certificate of analysis provided by the supplier for the most accurate information.

Principles of Boc-Ala-Ala-pNA in Protease Assays

Boc-Ala-Ala-pNA serves as a chromogenic substrate for various serine proteases, most notably neutrophil elastase. The principle of the assay is based on the enzymatic cleavage of the amide bond between the dipeptide (Ala-Ala) and the p-nitroaniline (pNA) moiety. Upon cleavage, the pNA is released, which imparts a yellow color to the solution. The rate of pNA release, and therefore the increase in absorbance at 410 nm, is directly proportional to the enzymatic activity of the protease.

Experimental Protocol: Neutrophil Elastase Activity Assay

This protocol provides a detailed methodology for measuring the activity of human neutrophil elastase using **Boc-Ala-Ala-pNA**.

Materials and Reagents

- **Boc-Ala-Ala-pNA** (from a commercial supplier)
- Human Neutrophil Elastase (HNE)
- Dimethyl sulfoxide (DMSO)
- Tris-HCl buffer (50 mM, pH 7.5, containing 0.1 M NaCl)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 410 nm

Reagent Preparation

- **Boc-Ala-Ala-pNA Stock Solution (10 mM):** Dissolve the appropriate amount of **Boc-Ala-Ala-pNA** in DMSO to achieve a final concentration of 10 mM. Store this stock solution at -20°C.
- **Working Substrate Solution (1 mM):** On the day of the experiment, dilute the 10 mM stock solution 1:10 in Tris-HCl buffer to a final concentration of 1 mM.
- **Neutrophil Elastase Working Solution:** Prepare a dilution series of HNE in Tris-HCl buffer to determine the optimal enzyme concentration. A starting concentration of 100 nM is recommended.

Assay Procedure

- To each well of a 96-well microplate, add 180 µL of Tris-HCl buffer.
- Add 10 µL of the HNE working solution to the appropriate wells. For a negative control, add 10 µL of Tris-HCl buffer instead of the enzyme.

- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 μ L of the 1 mM **Boc-Ala-Ala-pNA** working substrate solution to each well.
- Immediately start measuring the absorbance at 410 nm every minute for 30 minutes using a microplate reader maintained at 37°C.

Data Analysis

- Plot the absorbance at 410 nm against time for each HNE concentration.
- Determine the initial reaction velocity (V_0) from the linear portion of the curve ($\Delta\text{Abs}/\Delta t$).
- The enzymatic activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitroaniline (8800 $\text{M}^{-1}\text{cm}^{-1}$ at 410 nm), c is the concentration of pNA, and l is the path length of the light in the microplate well.

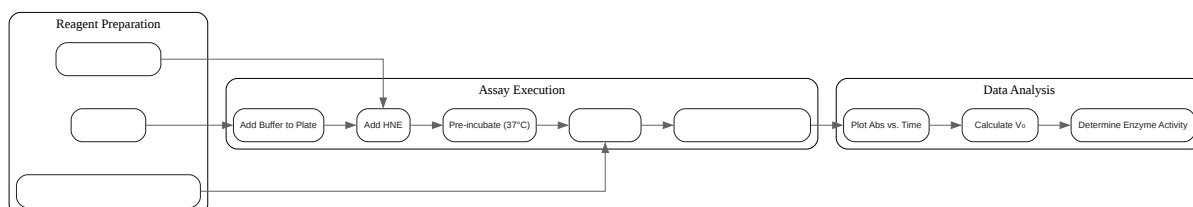
Application in a Biological Context: Neutrophil Elastase in Inflammation

Neutrophil elastase is a key serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation during an inflammatory response, HNE is released into the extracellular space where it can degrade various components of the extracellular matrix and modulate inflammatory signaling pathways. The activity of HNE is tightly regulated by endogenous inhibitors, such as alpha-1 antitrypsin. An imbalance between HNE and its inhibitors can lead to tissue damage and is implicated in the pathogenesis of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

The use of **Boc-Ala-Ala-pNA** allows researchers to quantify HNE activity in biological samples, such as bronchoalveolar lavage fluid or plasma, providing insights into the inflammatory state and the efficacy of potential therapeutic inhibitors.

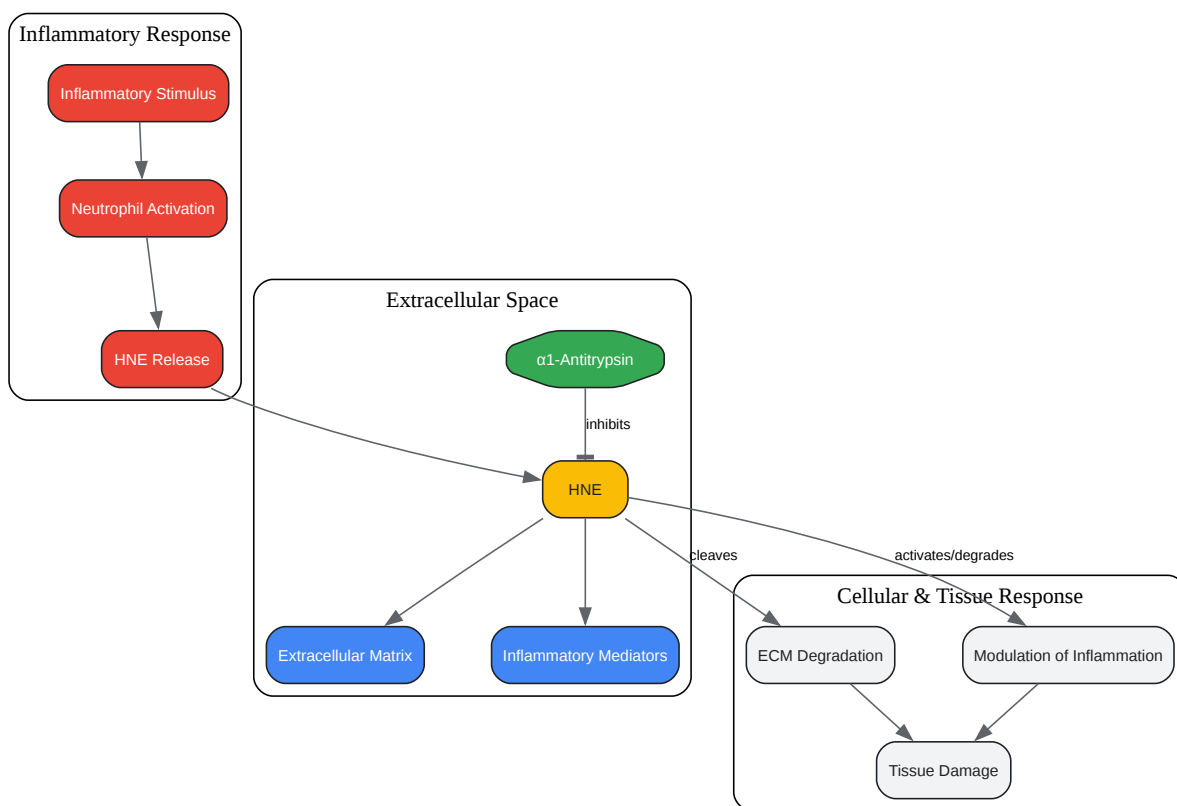
Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and the biological context of HNE activity, the following diagrams are provided.



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Experimental workflow for HNE activity assay.



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Role of HNE in inflammatory signaling.

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References

- 1. Boc-Ala-Ala-pNA | 50439-35-5 | FB110708 | Biosynth [biosynth.com]
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